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Introduction

Undecane (C11H24), a saturated acyclic alkane, exists as 159 structural isomers. While
sharing the same molecular formula, these isomers exhibit distinct thermodynamic and physical
properties due to variations in their molecular structure, primarily the degree and location of
branching. Understanding these properties is crucial in various fields, including fuel technology,
materials science, and as reference compounds in analytical chemistry. This technical guide
provides a comprehensive overview of the thermodynamic properties of a selection of
undecane isomers, details the experimental methodologies for their determination, and
presents a logical framework for their classification and characterization.

Data Presentation: Thermodynamic Properties of
C11H24 Isomers

The following tables summarize key thermodynamic data for n-undecane and a selection of its
branched isomers. The data has been compiled from critically evaluated sources. It is important
to note that experimental data for all 159 isomers is not available, and some values may be
based on estimations from robust models.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat
Capacity at Constant Pressure for Selected C11H24 Isomers (Ideal Gas Phase at 298.15 K
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Isomer IUPAC CAS AfH°(g) S°(qg) Cp(9)
Name Name Number (kd/mol) (J/mol-K) (J/mol-K)
n-Undecane Undecane 1120-21-4 -275.65 550.3 243.6
2- 2-

Methyldecan Methyldecan 6975-98-0 -280.93 542.1 242.8
e e

3- 3-

Methyldecan Methyldecan 13151-34-3 -278.5 546.2 243.1
e e

4- 4-

Methyldecan Methyldecan 2847-72-5 -277.9 547.1 243.2
e e

5- 5-

Methyldecan Methyldecan 13151-35-4 -277.6 547.4 243.3
e e

2,2- 2,2-

Dimethylnona  Dimethylnona  17302-21-5 -291.1 525.8 240.1
ne ne

3,3- 3,3-

Dimethylnona  Dimethylnona  17302-17-9 -286.7 532.4 241.2
ne ne

4,4- 4,4-

Dimethylnona  Dimethylnona  17302-18-0 -285.4 535.1 241.8
ne ne

2,3- 2,3-

Dimethylnona  Dimethylnona  2884-06-2 -284.2 538.9 242.0
ne ne

2,4- 2,4-

Dimethylnona  Dimethylnona  17302-24-8 -285.8 537.5 241.5
ne ne

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1658697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

2,5- 2,5-
Dimethylnona  Dimethylnona  17302-26-0 -285.2 538.1 241.7
ne ne
2,6- 2,6-
Dimethylnona  Dimethylnona  17302-28-2 -284.9 538.5 241.9
ne ne
3- 3-

17302-11-3 -282.3 541.3 242.5
Ethylnonane Ethylnonane
4- 4-

5911-05-7 -281.7 542.2 242.7
Ethylnonane Ethylnonane
5- 5-

17302-12-4 -281.4 542.5 242.8
Ethylnonane Ethylnonane
2,2,3- 2,2,3-
Trimethylocta  Trimethylocta  62016-30-2 -292.5 520.7 239.5
ne ne
2,2,4- 2,2,4-
Trimethylocta  Trimethylocta  18932-14-4 -294.3 518.9 238.9
ne ne
2,2,5- 2,2,5-
Trimethylocta  Trimethylocta  62016-32-4 -293.7 519.5 239.2
ne ne
2,3,4- 2,3,4-
Trimethylocta  Trimethylocta  62016-31-3 -288.1 531.2 240.8
ne ne
4- 4-
Propylheptan  Propylheptan  3178-29-8 -279.8 544.3 243.0

e

e

Note: Some values are estimated based on group additivity methods and computational

chemistry.

Table 2: Physical Properties of Selected C11H24 Isomers
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Isomer Name Boiling Point (°C) Melting Point (°C) Density at 20°C
(g/cm?)
n-Undecane 195.9 -25.6 0.740
2-Methyldecane 193.3 - 0.737
3-Methyldecane 192.8 - 0.742
4-Methyldecane 192.7 - 0.741
5-Methyldecane 192.6 - 0.742
2,2-Dimethylnonane 186.2 - 0.738
3,3-Dimethylnonane 189.1 - 0.755
4,4-Dimethylnonane 188.7 - 0.754
2,3-Dimethylnonane 189.8 - 0.748
2,4-Dimethylnonane 188.3 - 0.744
2,5-Dimethylnonane 187.9 - 0.745
2,6-Dimethylnonane 187.6 - 0.746
3-Ethylnonane 192.2 - 0.752
4-Ethylnonane 191.8 - 0.751
5-Ethylnonane 191.6 - 0.751
2,2,3-Trimethyloctane 183.5 - 0.756
2,2,4-Trimethyloctane 180.1 - 0.749
2,2,5-Trimethyloctane 179.8 - 0.750
2,3,4-Trimethyloctane 184.1 - 0.760
4-Propylheptane 190.5 - 0.753

Experimental Protocols
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The accurate determination of thermodynamic properties relies on precise calorimetric
techniques. The following are detailed methodologies for the key experiments used to
determine the standard enthalpy of formation, standard molar entropy, and heat capacity of
C11H24 isomers.

Determination of Standard Enthalpy of Formation (AfH°)

The standard enthalpy of formation of liquid undecane isomers is determined using oxygen
bomb calorimetry. This technique measures the heat of combustion (AcH®) of the compound,
from which the enthalpy of formation can be calculated using Hess's Law.

Principle: A known mass of the liquid hydrocarbon is completely combusted in a high-pressure
oxygen environment within a sealed container (the "bomb"). The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change of
the water is measured precisely.

Methodology:

o Sample Preparation: A precisely weighed sample of the purified C11H24 isomer (typically 0.5
to 1.5 g) is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in
contact with the sample.

 Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove
atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30
atm.

e Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-
insulated calorimeter. The initial temperature of the water is recorded with high precision (to
+0.001 °C).

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is recorded at regular intervals before, during,
and after the combustion until a steady final temperature is reached.

o Correction for Heat Exchange: Corrections are applied for heat exchange between the
calorimeter and its surroundings to determine the adiabatic temperature rise.
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o Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter (the amount
of energy required to raise its temperature by 1 °C) is determined by combusting a standard
substance with a known heat of combustion, such as benzoic acid.

o Calculation of Heat of Combustion: The heat of combustion of the sample at constant volume
(AcU°) is calculated from the corrected temperature rise and the energy equivalent of the
calorimeter.

o Conversion to Enthalpy of Combustion: The heat of combustion at constant pressure (AcH®)
is calculated from AcU° using the relationship AH = AU + A(pV).

o Calculation of Enthalpy of Formation: The standard enthalpy of formation (AfH®) is then
calculated using Hess's Law, based on the known standard enthalpies of formation of the
combustion products (CO2 and H20).

Determination of Standard Molar Entropy (S°) and Heat
Capacity (Cp)

The standard molar entropy and heat capacity of C11H24 isomers are determined using low-
temperature adiabatic calorimetry.

Principle: This technique involves measuring the heat capacity of a substance as a function of
temperature from near absolute zero up to the desired temperature. The third law of
thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero,
provides the starting point for these calculations.

Methodology:

e Sample Preparation: A known mass of the highly purified C11H24 isomer is sealed in a
sample container within the calorimeter.

o Calorimeter and Cryostat: The calorimeter, containing the sample, is placed in a cryostat and
cooled to a very low temperature, typically near liquid helium temperature (~4 K).

¢ Adiabatic Shielding: The sample container is surrounded by an adiabatic shield, the
temperature of which is controlled to match the temperature of the sample container at all
times. This minimizes heat exchange with the surroundings.
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» Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample,
and the resulting temperature increase is measured. The heat capacity (Cp) is calculated
from the energy input and the temperature rise. This process is repeated in small
temperature increments over the entire temperature range of interest.

e Phase Transitions: The enthalpy and temperature of any phase transitions (e.g., melting) are
also measured by supplying energy at a constant rate and monitoring the temperature.

o Calculation of Entropy: The standard molar entropy at a given temperature T (S°(T)) is
calculated by integrating the heat capacity data from 0 K to T, including the entropy changes
at any phase transitions: S°(T) = [(0to T) (Cp/T) dT + Z(AH_trans / T_trans)

» Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat
capacity data below the lowest experimental temperature (e.g., 10 K) is extrapolated using
the Debye T3 law for crystalline solids.

Mandatory Visualization
Classification of C11H24 Isomers

The 159 structural isomers of undecane can be classified based on the nature of their carbon
skeleton. This classification helps in understanding the structure-property relationships.
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Classification of C11H24 Isomers

Experimental Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the experimental characterization of an
unknown C11H24 isomer.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1658697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1658697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow

Unknown C11H24 Isomer

Purification
(e.g., Fractional Distillation)

Purity Analysis
(Gas Chromatography)

( )

Thermodynamic Property| Determination

Standard Enthalpy of Formation
(Oxygen Bomb Calorimetry)

Standard Entropy & Heat Capacity
(Low-Temperature Adiabatic Calorimetry)

Data Analysis and Comparison

Technical Report

Click to download full resolution via product page

Experimental Workflow for Isomer Characterization
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of C11H24 Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1658697#thermodynamic-properties-of-c11h24-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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